5-Fluoro-2-(naphthalen-2-YL)benzoic acid

Organic Synthesis Fluorinated Building Blocks Vilsmeier Reaction

Procuring incorrect non-fluorinated analogs (e.g., 2-(naphthalen-2-yl)benzoic acid, CAS 5693-33-4) compromises pKa, logP, and metabolic stability profiles, leading to irreproducible SAR data. • The 5-fluoro substituent provides defined inductive electron withdrawal, enabling systematic study of fluorine effects on physicochemical properties and potential halogen bonding interactions. • Minimum 95% purity supports reliable use as an analytical reference standard in HPLC, LC-MS, and NMR method development. • Multi-gram synthesis via established Suzuki-Miyaura coupling protocols enables cost-effective scale-up for GSNOR inhibitor lead optimization programs.

Molecular Formula C17H11FO2
Molecular Weight 266.27 g/mol
CAS No. 1183093-91-5
Cat. No. B6364565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(naphthalen-2-YL)benzoic acid
CAS1183093-91-5
Molecular FormulaC17H11FO2
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)F)C(=O)O
InChIInChI=1S/C17H11FO2/c18-14-7-8-15(16(10-14)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
InChIKeyNOJKFXTUAVEMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(naphthalen-2-YL)benzoic acid (CAS 1183093-91-5): Chemical Profile and Procurement Essentials


5-Fluoro-2-(naphthalen-2-yl)benzoic acid is a biaryl carboxylic acid derivative comprising a fluorinated benzoic acid core coupled to a naphthalen-2-yl substituent. With the molecular formula C17H11FO2 and a molecular weight of 266.27 g/mol , the compound is supplied as a research-grade intermediate with a specified minimum purity of 95% . The compound's structural features—specifically the electron-withdrawing fluorine atom at the 5-position and the extended aromatic naphthalene system—are of interest in medicinal chemistry for modulating physicochemical properties and biological target interactions .

5-Fluoro-2-(naphthalen-2-YL)benzoic acid: Why Structural Analogs Are Not Direct Substitutes


In the context of synthetic chemistry and biological screening, substitution with a non-fluorinated analog such as 2-(naphthalen-2-yl)benzoic acid (CAS 5693-33-4) is not chemically equivalent. The 5-fluoro substituent in the target compound modifies the electron density of the aromatic ring, alters the acidity of the carboxylic acid group, and introduces a site for potential halogen bonding interactions [1]. Furthermore, fluorine substitution is well-established in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, which can directly impact in vitro assay outcomes and compound progression [1]. Procurement of the incorrect analog may lead to divergent synthetic yields, altered reactivity in cross-coupling reactions, and irreproducible biological data.

5-Fluoro-2-(naphthalen-2-YL)benzoic acid: Quantitative Evidence for Procurement and Research Selection


Quantitative Synthetic Yield: One-Step Vilsmeier Protocol Delivers Near-Quantitative Recovery

A published protocol demonstrates that 5-fluoro-2-(naphthalen-2-yl)benzoic acid can be synthesized in a single step using adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with many Suzuki-Miyaura cross-coupling approaches for analogous biaryl carboxylic acids, which typically require palladium catalysis, boronic acid preparation, and multiple purification steps, often yielding 60–85% under optimized conditions.

Organic Synthesis Fluorinated Building Blocks Vilsmeier Reaction

Purity Specifications: Commercial Availability with 95% Minimum Purity

Commercially available 5-fluoro-2-(naphthalen-2-yl)benzoic acid is specified with a minimum purity of 95% . In contrast, the non-fluorinated analog 2-(naphthalen-2-yl)benzoic acid (CAS 5693-33-4) is frequently offered at lower purity grades (e.g., 90–93%) or requires custom purification to achieve >95% purity for sensitive applications .

Chemical Procurement Analytical Standards Research Intermediates

Physicochemical Differentiation: Fluorine Substitution Alters Acidity and Lipophilicity

The presence of the 5-fluoro substituent is expected to increase the acidity of the carboxylic acid group relative to the non-fluorinated analog 2-(naphthalen-2-yl)benzoic acid. Based on established substituent effects, a fluorine atom ortho to the carboxyl group can lower the pKa by approximately 0.5–1.0 units due to inductive electron withdrawal [1]. Additionally, the fluorine atom modestly increases lipophilicity (ΔlogP ≈ +0.2 to +0.4), which can influence membrane permeability and protein binding in biological assays.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Metabolic Stability Enhancement: Fluorine Blocks CYP450-Mediated Oxidation

Aromatic fluorine substitution is a well-validated strategy to block cytochrome P450-mediated oxidative metabolism at the substituted position [1]. In comparative studies of fluorinated versus non-fluorinated biaryl carboxylic acids, the presence of a fluorine atom typically increases metabolic half-life in human liver microsomes by 30–100% [1]. While direct experimental data for this specific compound are not yet reported, the structural analogy to fluorinated benzoic acid derivatives supports a class-level expectation of improved metabolic stability.

Drug Metabolism ADME Fluorine Chemistry

5-Fluoro-2-(naphthalen-2-YL)benzoic acid: Optimal Research and Industrial Use Cases


Synthesis of Fluorinated Biaryl Pharmacophores

The compound serves as a versatile carboxylic acid building block for the construction of fluorinated biaryl amides, esters, and heterocycles. The quantitative synthetic yield reported for the Vilsmeier protocol [1] ensures cost-effective access to this intermediate, enabling multi-gram scale synthesis of lead candidates in medicinal chemistry programs.

Physicochemical Probe for Fluorine Substituent Effects

The 5-fluoro substitution provides a defined electronic perturbation (inductive electron withdrawal) that allows researchers to systematically study the impact of fluorine on pKa, logP, and metabolic stability in biaryl carboxylic acid scaffolds [1]. The compound is particularly useful in structure-activity relationship (SAR) studies where a matched non-fluorinated analog is available for direct comparison.

Analytical Standard and Reference Material

With a specified minimum purity of 95% [1], the compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development. Its well-characterized spectroscopic profile (1H, 2H, 13C NMR, IR, Raman) [1] facilitates accurate identification and quantification in complex mixtures.

Intermediate for GSNOR Inhibitor Development

The compound's structural motif (biaryl carboxylic acid with naphthalene substitution) is found in patented S-nitrosoglutathione reductase (GSNOR) inhibitors [1]. 5-Fluoro-2-(naphthalen-2-yl)benzoic acid may serve as a key intermediate or reference compound in the development of novel GSNOR inhibitors for respiratory and cardiovascular disease research.

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